Cas no 52310-46-0 (8-Nitroimidazo[1,2-a]pyridine)
8-Nitroimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 8-Nitroimidazo[1,2-a]pyridine
- 8-NITROH-IMIDAZO[1,2-A]PYRIDINE
- 8-nitro-Imidazo[1,2-a]pyridine
- 8-Nitro-imidazo(1,2-a)pyridine
- 8-Nitroimidazo<1,2-a>pyridin
- MFCD08056674
- EN300-1615384
- imidazo[1,2-a]pyridine, 8-nitro-
- SY278902
- FXGFBWQPMINBNG-UHFFFAOYSA-N
- 52310-46-0
- ALBB-026569
- CS-0053903
- PB30990
- J-519468
- P10538
- DTXSID60344316
- AKOS005071382
- 8Z-0801
- DB-071510
-
- MDL: MFCD08056674
- Inchi: 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H
- InChI Key: FXGFBWQPMINBNG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CN2C=CN=C21)=O
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Melting Point: 188-190°
- PSA: 63.12000
- LogP: 1.76570
8-Nitroimidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Nitroimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150904-250mg |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 95+% | 250mg |
$98 | 2021-08-05 | |
| Chemenu | CM150904-1g |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 95+% | 1g |
$157 | 2021-08-05 | |
| TRC | N030150-100mg |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N030150-250mg |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | N030150-500mg |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 500mg |
$ 600.00 | 2022-06-03 | ||
| Chemenu | CM150904-250mg |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 95+% | 250mg |
$98 | 2022-08-31 | |
| Chemenu | CM150904-1g |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR2116-1g |
8-Nitroimidazo[1,2-a]pyridine |
52310-46-0 | 99% | 1g |
£17.00 | 2025-03-21 | |
| abcr | AB238192-1 g |
8-Nitroimidazo[1,2-a]pyridine, 95%; . |
52310-46-0 | 95% | 1 g |
€169.80 | 2023-07-20 | |
| abcr | AB238192-5 g |
8-Nitroimidazo[1,2-a]pyridine, 95%; . |
52310-46-0 | 95% | 5 g |
€376.90 | 2023-07-20 |
8-Nitroimidazo[1,2-a]pyridine Suppliers
8-Nitroimidazo[1,2-a]pyridine Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 8-Nitroimidazo[1,2-a]pyridine
8-Nitroimidazo[1,2-a]pyridine (CAS 52310-46-0): Properties, Applications, and Research Insights
8-Nitroimidazo[1,2-a]pyridine (CAS 52310-46-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitro-substituted imidazopyridine derivative exhibits unique electronic properties due to its fused aromatic ring system and electron-withdrawing nitro group. Its molecular structure combines the imidazole and pyridine moieties, creating a versatile scaffold for drug discovery and functional materials.
The growing interest in imidazo[1,2-a]pyridine derivatives stems from their broad biological activities and applications in optoelectronic devices. Recent studies highlight the compound's potential as a fluorescent probe for cellular imaging, owing to its distinct photophysical characteristics. Researchers are particularly focused on modifying the 8-position nitro group to tune the compound's electronic properties for specific applications.
In pharmaceutical research, 8-Nitroimidazo[1,2-a]pyridine serves as a key intermediate for developing novel antimicrobial agents and anti-inflammatory drugs. The compound's ability to interact with biological targets makes it valuable for structure-activity relationship (SAR) studies. Current trends in drug discovery emphasize the optimization of such nitrogen-containing heterocycles to improve drug efficacy and reduce side effects.
From a synthetic chemistry perspective, the preparation of CAS 52310-46-0 involves innovative methods that align with green chemistry principles. Recent publications describe efficient one-pot synthesis approaches that minimize waste and improve yields. These advancements address the pharmaceutical industry's demand for sustainable synthetic routes to complex heterocycles.
The compound's electronic properties make it particularly interesting for materials science applications. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and photovoltaic materials, where its electron-accepting characteristics can enhance device performance. This aligns with current market demands for more efficient energy materials.
Analytical characterization of 8-Nitroimidazo[1,2-a]pyridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial structural information that guides further modifications and applications. The compound's stability under various conditions is another active area of investigation.
Recent patent literature reveals growing commercial interest in imidazo[1,2-a]pyridine derivatives, with several applications focusing on their use as kinase inhibitors and antiviral agents. The pharmaceutical industry values these compounds for their balanced lipophilicity and ability to cross biological barriers, making CAS 52310-46-0 an important building block in medicinal chemistry.
In the context of current research trends, scientists are exploring the structure-property relationships of nitro-substituted heterocycles to develop new functional materials. The compound's potential in bioimaging applications is particularly promising, with studies demonstrating its utility in tracking cellular processes.
From a safety perspective, proper handling procedures for 8-Nitroimidazo[1,2-a]pyridine follow standard laboratory protocols for organic compounds. Researchers emphasize the importance of understanding its physicochemical properties when designing experiments or industrial processes involving this material.
The global market for specialty heterocyclic compounds like 52310-46-0 continues to expand, driven by demand from pharmaceutical and materials science sectors. Suppliers are developing more efficient production methods to meet the growing needs of research institutions and industrial laboratories worldwide.
Future research directions for 8-Nitroimidazo[1,2-a]pyridine include exploring its potential in catalysis and as a ligand in coordination chemistry. The compound's versatile structure offers numerous opportunities for creating novel molecular architectures with tailored properties.
In summary, 8-Nitroimidazo[1,2-a]pyridine (CAS 52310-46-0) represents an important class of nitrogen-containing heterocycles with diverse applications in life sciences and materials chemistry. Its unique structural features continue to inspire innovative research across multiple scientific disciplines.
52310-46-0 (8-Nitroimidazo[1,2-a]pyridine) Related Products
- 101083-92-5(5-Nitro-1H-pyrrolo[2,3-b]pyridine)
- 957120-37-5(6-Nitroimidazo1,2-APyridine Hydrochloride)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)
- 1000340-41-9(3,4-Dinitro-7-azaindole)
- 23709-47-9(3-Nitro-1H-pyrrolo[2,3-b]pyridine)
- 109151-82-8(7-nitro-3H-imidazo[4,5-b]pyridine)
- 25045-82-3(6-Nitroimidazo[1,2-a]pyridine)
- 1000340-42-0(3-Amino-4-nitro-7-azaindole)
- 54416-38-5(1,8-Naphthyridine, 3-nitro-)
- 1337880-33-7(7-Nitropyrido[2,3-b]pyrazine)